![molecular formula C18H17BrN4O2S B2948482 (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705366-93-3](/img/structure/B2948482.png)
(5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a bromopyridine, a thiophene, an oxadiazole, and a piperidine. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromopyridine group could potentially undergo a palladium-catalyzed cross-coupling reaction .Scientific Research Applications
Kinetic Studies and Application in Organic Synthesis
One area of research involves the kinetic studies of debromination reactions, which can be related to the synthesis and reactivity of similar compounds. For example, Spinelli et al. (1972) explored the application of the Hammett relationship to a series of tetrasubstituted thiophens, providing insights into the kinetics of piperidino-debromination of certain bromo-nitro-thiophens in methanol. This study indicates the importance of such reactions in the synthesis of complex organic molecules, potentially including derivatives of the target compound (Spinelli, G. Consiglio, A. Corrao, 1972).
Anticancer and Antimicrobial Applications
Research has also been conducted on the synthesis of compounds with potential anticancer and antimicrobial activities. Gouhar and Raafat (2015) synthesized a compound that was allowed to react with different nucleophile agents for anticancer evaluation, highlighting the potential therapeutic applications of structurally complex molecules (Gouhar, R. S., Eman M. Raafat, 2015).
Another study by Lefranc et al. (2013) investigated thiazoles, including compounds like 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, for their in vitro growth inhibitory activity against cancer cell lines. This underscores the relevance of researching compounds with bromo-pyridinyl and thiophen-yl components for developing anticancer therapies (Lefranc, F. et al., 2013).
Structural and Molecular Interaction Studies
Research on molecular interactions, such as those described by Shim et al. (2002), explores the antagonist interactions of similar compounds with the CB1 cannabinoid receptor. Understanding these interactions is crucial for developing new pharmaceuticals with specific target receptor activities (Shim, J. et al., 2002).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-15-7-14(8-20-9-15)18(24)23-4-1-2-12(10-23)6-16-21-17(22-25-16)13-3-5-26-11-13/h3,5,7-9,11-12H,1-2,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLALIGXSLLGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.